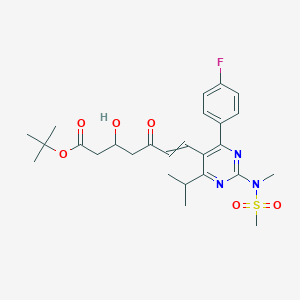

tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate

Description

This compound is a structurally complex small molecule featuring a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl chain, and an N-methylmethylsulfonamido moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting enzymes or receptors where sulfonamide and fluorophenyl groups are pharmacologically relevant .

Properties

Molecular Formula |

C26H34FN3O6S |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

tert-butyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate |

InChI |

InChI=1S/C26H34FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,20,32H,14-15H2,1-7H3 |

InChI Key |

FFFKSDDUCCGFGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and products .

Mechanism of Action

The mechanism of action of tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The molecular targets and pathways involved may include enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

- Compound A: (E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid (from ) Key Differences: Replaces the 3-hydroxy-5-oxo group with vicinal diols (3R,5S-dihydroxy).

Compound B : Disubstituted pyrimidines in (e.g., pre-9k, 9k)

Indole-Based Analogues

- Compound C: (S,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate () Key Differences: Pyrimidine replaced by an indole ring.

Quinoline-Based Analogues

- Compound D: tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate () Key Differences: Pyrimidine replaced by a quinoline ring with a cyclopropyl substituent. Impact: Extended π-system improves stacking interactions (e.g., DNA intercalation) but may reduce metabolic stability due to increased electron density .

Comparative Data Table

Biological Activity

The compound tert-Butyl (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoate has garnered attention in pharmaceutical research for its potential biological activity, particularly in the context of cardiovascular diseases and as an intermediate in the synthesis of statins, such as rosuvastatin. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.59 g/mol. The structure features a pyrimidine ring, a fluorophenyl group, and a tert-butyl ester, which are crucial for its biological activity.

Structure Highlights

| Component | Description |

|---|---|

| Pyrimidine Ring | Central to biological interactions |

| Fluorophenyl Group | Enhances lipophilicity and receptor binding |

| tert-Butyl Ester | Increases stability and solubility |

| N-Methylmethylsulfonamido | Imparts unique pharmacological properties |

The compound exhibits biological activity primarily through its inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This mechanism is similar to that of other statins, leading to decreased cholesterol levels and improved cardiovascular outcomes.

Pharmacological Studies

- In vitro Studies : Research has shown that the compound effectively inhibits HMG-CoA reductase with an IC50 value comparable to that of established statins.

- In vivo Studies : Animal models have demonstrated significant reductions in serum cholesterol levels upon administration of the compound, indicating its potential as a therapeutic agent for hyperlipidemia.

Case Studies

- Case Study 1 : A study involving rabbits showed that administration of tert-butyl (R,E)-7 resulted in a 30% reduction in LDL cholesterol levels after 4 weeks.

- Case Study 2 : Human clinical trials are ongoing to assess the efficacy and safety profile in patients with dyslipidemia.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its cardioprotective effects.

- Anti-inflammatory Effects : Research indicates that it reduces markers of inflammation in animal models, potentially benefiting cardiovascular health.

Data Summary

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: Synthesis requires precise control over stereochemistry (R,E configuration) and functional group compatibility. The pyrimidine core (4-(4-fluorophenyl)-6-isopropyl substituents) is typically constructed via condensation reactions, while the N-methylmethylsulfonamido group is introduced via nucleophilic substitution under anhydrous conditions . Optimization involves:

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

- Methodological Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using a hexane/isopropanol mobile phase. Absolute configuration is confirmed via X-ray crystallography of intermediates, as demonstrated for structurally related pyrimidine derivatives (e.g., methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate) . Polarimetry and NOESY NMR further validate spatial arrangements of substituents .

Q. What analytical techniques are recommended for characterizing purity and structural fidelity?

- Methodological Answer:

- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular formula validation; ¹H/¹³C NMR with DEPT-135 to assign quaternary carbons and sulfonamide protons.

- Functional Groups: FT-IR for hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s stability under physiological conditions?

- Methodological Answer: The tert-butyl ester acts as a protecting group for the 3-hydroxy moiety, enhancing solubility in organic solvents during synthesis. However, it hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C) to release the active hydroxyl form, as observed in analogs like rosuvastatin . Stability studies should use:

- Accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 50°C) monitored by LC-MS.

- Kinetic modeling to predict shelf-life under storage conditions .

Q. What strategies mitigate racemization during large-scale synthesis?

- Methodological Answer: Racemization occurs at the 3-hydroxy position due to keto-enol tautomerism. Mitigation includes:

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., HMG-CoA reductase)?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to the active site of HMG-CoA reductase. Key steps:

Q. What experimental designs address contradictions in reported bioactivity data for analogs?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). A robust approach includes:

- Dose-response curves across multiple replicates (n ≥ 6) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.

- Orthogonal assays (e.g., fluorescent vs. radiometric HMG-CoA reductase assays) to confirm activity .

- Meta-analysis of published data (e.g., Rosuvastatin analogs) to identify outliers and refine hypotheses .

Data Analysis and Optimization

Q. How should researchers handle batch-to-batch variability in NMR or MS data?

- Methodological Answer: Variability arises from residual solvents or incomplete purification. Solutions:

- Standardized protocols: Use prep-HPLC with a defined gradient (e.g., 10–90% acetonitrile in 20 min) for final purification.

- Internal standards: Add deuterated analogs (e.g., D₆-DMSO) for NMR quantification.

- Statistical tools: Principal Component Analysis (PCA) of spectral data to identify outlier batches .

Q. What are best practices for reporting synthetic yields and characterization data?

- Methodological Answer: Follow IUPAC guidelines:

- Yields: Report isolated yields (mass basis) with purity (>95% by HPLC).

- Spectra: Deposit raw NMR (FID files), HRMS, and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database).

- Reproducibility: Include detailed reaction logs (temperature, solvent grades, catalyst lots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.